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Compound of Interest

Compound Name:
4,5,6-trimethoxyfuro[3,2-

g]chromen-7-one

CAS No.: 18646-71-4

Cat. No.: B600434 Get Quote

Executive Summary
The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal

chemistry due to its ability to interact with diverse biological targets, including kinases, tubulin,

and monoamine oxidases. Methoxy substitution (–OCH₃) on this core is a critical determinant

of pharmacological efficacy. Unlike hydroxyl groups, which serve as hydrogen bond donors and

acceptors, methoxy groups act solely as acceptors, significantly altering the electronic density

of the aromatic ring, increasing lipophilicity (LogP), and modulating blood-brain barrier (BBB)

permeability.

This guide analyzes the SAR of methoxy-chromones across three therapeutic axes: Oncology

(Tubulin), Neurodegeneration (MAO-B), and Inflammation (NF-κB), providing validated

synthetic workflows and metabolic stability profiles.

The Pharmacophore: Electronic & Steric Logic
The chromone core consists of a benzene ring (Ring A) fused to a

-pyrone ring (Ring B). The numbering system and key substitution zones are defined below.

Core SAR Logic Diagram
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The following diagram maps the functional impact of methoxy substitution at specific carbon

positions.
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Figure 1: Functional mapping of methoxy substitutions on the chromone scaffold. Colors

indicate distinct chemical zones.

Therapeutic Area SAR Deep Dives
Oncology: Tubulin Polymerization Inhibition
Methoxy-substituted chromones, particularly those bearing a trimethoxy-phenyl group at C2

(flavone subclass), function as microtubule-destabilizing agents. They bind to the colchicine-

binding site of

-tubulin.

The "Trimethoxy" Rule: A 3,4,5-trimethoxyphenyl moiety at C2 is essential for high affinity,

mimicking the A-ring of colchicine.

A-Ring Modification: A methoxy group at C6 or C7 on the chromone core significantly

enhances cytotoxicity against multidrug-resistant (MDR) cell lines by evading P-glycoprotein

(P-gp) efflux.

Comparative Potency Data (Tubulin Assembly):
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Compound
Variant

Substitution
(Ring A)

Substitution
(Ring B/C2)

IC50 (Tubulin)
[µM]

Mechanism
Note

Flavone Base H H > 50 Inactive

Colchicine Mimic 6-OCH₃ 3',4',5'-tri-OCH₃ 1.2 High Affinity

5,7-Dimethoxy 5,7-di-OCH₃ 4'-OCH₃ 2.8 Moderate Affinity

7-Hydroxy 7-OH 3',4',5'-tri-OCH₃ 15.4
Reduced

Lipophilicity

Key Insight: The 6-OCH₃ group is superior to unsubstituted or hydroxylated analogs because it

optimizes van der Waals contacts within the hydrophobic pocket of tubulin without incurring the

metabolic penalty of rapid glucuronidation [1].

Neurodegeneration: MAO-B Selectivity
Monoamine Oxidase B (MAO-B) inhibitors are crucial for Parkinson’s disease therapy.[1]

Chromones act as reversible inhibitors.[2]

C7 Criticality: A methoxy group at C7 is the primary driver for MAO-B selectivity over MAO-A.

The 7-OCH₃ group fits into the "entrance cavity" of MAO-B, interacting with Tyr326 and

Ile199.

Steric Constraints: Bulky substituents (e.g., benzyloxy) at C7 further enhance selectivity

(Selectivity Index > 1000) by exploiting the larger substrate cavity of MAO-B compared to

MAO-A [2].

Inflammation: NF-κB Pathway
In the context of inflammation, 5,7-dimethoxy-chromones (e.g., derivatives of wogonin or

oroxylin A) inhibit the nuclear translocation of NF-κB.

Mechanism: Unlike their hydroxy counterparts, methoxy-chromones do not act as potent

radical scavengers. Instead, they function as upstream kinase inhibitors (IKK

), preventing the phosphorylation and degradation of I
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Synthetic Protocol: Baker-Venkataraman
Rearrangement[3][4][5]
The most robust method for synthesizing methoxy-chromones is the Baker-Venkataraman

rearrangement. This pathway avoids the regioselectivity issues common in direct condensation

methods.

Reaction Workflow Diagram
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Start: 2-Hydroxyacetophenone
(Methoxy substituted)

Step 1: O-Acylation
Reagent: ArCOCl / Pyridine

Temp: 0°C to RT

Intermediate: o-Acyloxyacetophenone

Step 2: Baker-Venkataraman Rearrangement
Reagent: KOH / Pyridine (or t-BuOK/DMSO)

Temp: 50-60°C

Intermediate: 1,3-Diketone
(β-diketone)

Step 3: Cyclodehydration
Reagent: H2SO4 / AcOH

Temp: Reflux

Final Product:
Methoxy-Chromone/Flavone

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway for methoxy-chromones via 1,3-diketone

intermediates.

Detailed Methodology
Objective: Synthesis of 7-methoxy-2-phenylchromone (7-methoxyflavone).
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Esterification (O-Acylation):

Dissolve 2-hydroxy-4-methoxyacetophenone (10 mmol) in dry pyridine (5 mL).

Add benzoyl chloride (11 mmol) dropwise at 0°C. Stir at room temperature for 4 hours.

Validation: Pour into ice-HCl. Filter white solid. Yield >90%.

Rearrangement (Baker-Venkataraman):

Dissolve the ester (5 mmol) in dry pyridine (10 mL).

Add powdered KOH (15 mmol). Heat to 60°C for 2 hours. The solution will turn viscous

yellow/orange (formation of the enolate).

Workup: Acidify with 10% acetic acid to precipitate the 1,3-diketone.

Cyclization:

Reflux the 1,3-diketone in glacial acetic acid (10 mL) with catalytic conc. H₂SO₄ (3 drops)

for 1 hour.

Purification: Recrystallize from ethanol.

Reference Standard: [3]

ADME & Optimization: Metabolic Stability
A critical advantage of methoxy-chromones over hydroxy-chromones is metabolic resilience.

Phase II Blockade: Hydroxy-chromones are rapidly conjugated by UDP-

glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to poor oral

bioavailability. Methoxy groups block these sites.

Phase I Liability: The primary clearance mechanism for methoxy-chromones is O-

demethylation mediated by CYP1A2 and CYP1B1.
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Polymethoxylation: Compounds with multiple methoxy groups (e.g., nobiletin analogs) exhibit

extended half-lives because the steric bulk hinders the approach of CYP450 heme centers

[4].

Optimization Strategy: To improve metabolic stability, introduce a C5-methoxy group. The C5

position is sterically crowded (periplasmic to the carbonyl), making it resistant to enzymatic

demethylation, thus preserving the lipophilic character of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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